2,6-Dimethylimidazo[1,2-a]pyridin-3-amine
Overview
Description
“2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 1216104-44-7 . It has a molecular weight of 161.21 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” is 1S/C9H11N3/c1-6-3-4-8-11-7 (2)9 (10)12 (8)5-6/h3-5H,10H2,1-2H3 . The InChI key is MIETYAQHSFNPIN-UHFFFAOYSA-N .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
“2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” is a solid compound .Scientific Research Applications
Cancer Treatment
The compound “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” has been evaluated for its potential in cancer treatment. Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis and poor prognosis. Inhibitors targeting this pathway have garnered significant interest, and derivatives of the compound have been synthesized and tested for their anti-tumor activity across different cell lines .
Antimicrobial Activity
Another application is in antimicrobial treatments. A study has shown that derivatives of “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” exhibit inhibitory activity against various pathogens, with some derivatives showing better activity than standard treatments like metronidazole and streptomycin .
Material Science
This compound is also recognized for its applications in material science due to its structural characteristics. The imidazopyridine moiety, which is part of this compound’s structure, is considered a “drug prejudice” scaffold because of its wide range of applications in medicinal chemistry .
Anti-Tuberculosis Activity
Recent developments have reported derivatives of “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” showing in vitro anti-tuberculosis (TB) activity against replicating and non-replicating strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains .
Cancer Activity Evaluation
Further studies have investigated the cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine. These studies aim to synthesize and evaluate the potential cancer-fighting properties of these derivatives .
properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-8-11-7(2)9(10)12(8)5-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIETYAQHSFNPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2N)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.